molecular formula C18H19N3O2S2 B2386527 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline CAS No. 898652-08-9

4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline

Cat. No.: B2386527
CAS No.: 898652-08-9
M. Wt: 373.49
InChI Key: HAHRQPYSQRTXGG-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline, also known as 4-BTPA, is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the piperidine class of compounds, which are cyclic amines that contain five-membered rings of carbon and nitrogen atoms. 4-BTPA has been studied for its potential use in the synthesis of a variety of organic compounds, as well as its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is a relatively inexpensive compound, making it an attractive option for research applications. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and as such, there is limited information available regarding its safety and toxicity. Additionally, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline research. First, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further studies are needed to evaluate its safety and toxicity, and to determine its potential applications in the treatment of certain diseases. Additionally, further research is needed to explore its potential use in the synthesis of organic compounds, including pharmaceuticals and other natural products. Finally, further research is needed to evaluate its potential use in the synthesis of polymers and other materials.

Synthesis Methods

4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline is synthesized from the reaction of 1,3-benzothiazol-2-yl piperidine and 4-sulfonylaniline. This reaction is typically carried out in a two-step process, first using an acid-catalyzed condensation reaction to form the this compound product, followed by a base-catalyzed hydrolysis of the intermediate product. The reaction can be carried out in either aqueous or organic solvent systems, with the optimal reaction conditions varying depending on the reaction solvent.

Scientific Research Applications

4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals, pesticides, and other natural products. It has also been used as a catalyst in asymmetric synthesis, as well as in the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHRQPYSQRTXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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